molecular formula C19H19FN4O B11203026 1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11203026
M. Wt: 338.4 g/mol
InChI Key: MIDCLZPDZQUDGH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Phenylbutan-2-yl Group: This step involves the coupling of the phenylbutan-2-yl group to the triazole ring, which can be achieved through various coupling reactions such as the Suzuki coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Pharmacology: Research is conducted to understand its interaction with various biological targets and its pharmacokinetic properties.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events that result in its observed biological activity.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-bromophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide imparts unique electronic properties compared to its chlorine and bromine analogs. Fluorine is more electronegative, which can influence the compound’s reactivity and interaction with biological targets.
  • Biological Activity: The fluorinated compound may exhibit different biological activity profiles compared to its halogenated counterparts, making it a unique candidate for further research.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O/c1-14(7-8-15-5-3-2-4-6-15)21-19(25)18-13-24(23-22-18)17-11-9-16(20)10-12-17/h2-6,9-14H,7-8H2,1H3,(H,21,25)

InChI Key

MIDCLZPDZQUDGH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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